molecular formula C7H13NO4 B12577307 3-(tert-Butoxyamino)-3-oxopropanoic acid CAS No. 608520-21-4

3-(tert-Butoxyamino)-3-oxopropanoic acid

Cat. No.: B12577307
CAS No.: 608520-21-4
M. Wt: 175.18 g/mol
InChI Key: BNYYWXVKTNPNIG-UHFFFAOYSA-N
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Description

3-(tert-Butoxyamino)-3-oxopropanoic acid is an organic compound that features a tert-butoxyamino group attached to a 3-oxopropanoic acid backbone

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxyamino)-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The tert-butoxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized compounds .

Scientific Research Applications

3-(tert-Butoxyamino)-3-oxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(tert-Butoxyamino)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect amino groups during chemical reactions, preventing unwanted side reactions and allowing for selective transformations. The compound’s reactivity is influenced by the presence of the oxo group, which can participate in various chemical reactions .

Properties

CAS No.

608520-21-4

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxyamino]-3-oxopropanoic acid

InChI

InChI=1S/C7H13NO4/c1-7(2,3)12-8-5(9)4-6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11)

InChI Key

BNYYWXVKTNPNIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)ONC(=O)CC(=O)O

Origin of Product

United States

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